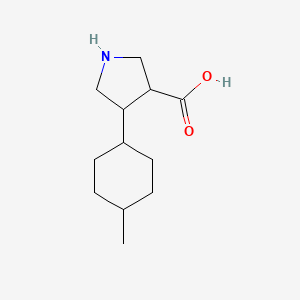

4-(4-Methylcyclohexyl)pyrrolidine-3-carboxylic acid

Description

Properties

Molecular Formula |

C12H21NO2 |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

4-(4-methylcyclohexyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C12H21NO2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15/h8-11,13H,2-7H2,1H3,(H,14,15) |

InChI Key |

ITPFVKQKZRUIJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C2CNCC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves:

- Construction of the pyrrolidine ring with the desired stereochemistry.

- Introduction of the carboxylic acid functionality at the 3-position.

- Attachment or incorporation of the 4-(4-methylcyclohexyl) substituent at the 4-position.

Two main approaches are reported in the literature and patents:

- Asymmetric hydrogenation of pyrroline or pyrrole precursors to yield enantiomerically enriched pyrrolidine-3-carboxylic acids.

- Organocatalytic enantioselective Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds, followed by cyclization.

Asymmetric Hydrogenation Route

A patented process describes the preparation of pyrrolidine-3-carboxylic acids with high enantiomeric purity via asymmetric hydrogenation catalyzed by chiral transition metal complexes (e.g., ruthenium-based catalysts). The key steps include:

- Starting from 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid derivatives.

- Performing enantioselective hydrogenation under moderate conditions (e.g., 30°C, 40 bar hydrogen pressure).

- Achieving high conversion (>99%) and enantiomeric excess (>99.9% ee).

- Isolation of the product by adjusting pH and extraction techniques.

This method yields the desired pyrrolidine-3-carboxylic acid derivatives as white solids with high purity and enantiomeric excess, suitable for further pharmaceutical applications.

| Parameter | Condition |

|---|---|

| Catalyst | Ru(OAc)2 with chiral ligand |

| Temperature | 30 °C |

| Pressure | 40 bar H2 |

| Reaction Time | 20 hours |

| Enantiomeric Excess | >99.9% ee |

| Yield | 58-88% |

The process includes subsequent workup involving aqueous base treatment, organic solvent extraction, acidification, filtration, and drying to isolate the pure acid.

Organocatalytic Enantioselective Michael Addition

An alternative synthetic strategy involves organocatalytic asymmetric Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, followed by cyclization to form pyrrolidine-3-carboxylic acid derivatives. This approach offers:

- High enantiomeric excess (up to 97% ee).

- Mild reaction conditions.

- Concise synthesis in two steps.

This method is valuable for synthesizing 5-alkyl-substituted pyrrolidine-3-carboxylic acids and can be adapted for substituents like 4-(4-methylcyclohexyl).

Other Synthetic Considerations

- Use of protecting groups such as benzyl on the nitrogen atom to control stereochemistry and facilitate purification.

- Application of palladium-catalyzed cross-coupling reactions to introduce aryl or cyclohexyl substituents.

- Use of trifluoroacetic acid and silyl-protected amines for intermediate formation.

- pH control during isolation to precipitate the product at its isoelectric point.

Detailed Synthetic Procedure Example (From Patent Literature)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Reaction of 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid precursor with chiral Ru catalyst under 40 bar H2 at 30°C for 20 h | High conversion to chiral pyrrolidine acid |

| 2 | Treatment with aqueous NaOH, extraction with organic solvents, acidification with 3M HCl, stirring at room temperature for 48 h | Precipitation of pure acid |

| 3 | Filtration, washing with water and ethanol, drying under vacuum | White solid product, >99% purity, >99.9% ee |

Yield: 58–88% depending on scale and substrate.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru catalyst, high pressure H2 | High enantiomeric purity (>99.9% ee), scalable | Requires expensive catalysts, high-pressure equipment |

| Organocatalytic Michael Addition | Organocatalysts, mild conditions | Concise synthesis, good ee (~97%) | Limited substrate scope, multi-step |

| Palladium-Catalyzed Cross-Coupling | Introduction of cyclohexyl substituent | Versatile for substituent introduction | Requires careful catalyst handling |

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylcyclohexyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Methylcyclohexyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methylcyclohexyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Pyrrolidine-3-Carboxylic Acid Derivatives

Key Observations:

Substituent Bulk and Lipophilicity: The 4-methylcyclohexyl group in the target compound confers greater steric bulk and lipophilicity compared to smaller substituents like methyl () or aromatic groups (). This may enhance membrane permeability but reduce aqueous solubility.

Functional Group Impact: Protective groups (Boc, Cbz) in analogs like and enhance stability during synthesis but require additional deprotection steps .

Physicochemical Properties

- Salt Forms : Hydrochloride salts () improve solubility compared to free acids, critical for formulation in pharmaceuticals .

- Molecular Weight Trends : Derivatives range from 165.62 g/mol () to 466.00 g/mol (), with the target compound (211.30 g/mol) occupying a middle range suitable for drug-like properties .

Biological Activity

4-(4-Methylcyclohexyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C12H21NO2

- Molecular Weight : 211.31 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its agonistic effects on melanocortin receptors (MCRs), particularly MC4R, which are implicated in energy metabolism and appetite regulation. The compound's mechanism involves modulation of intracellular signaling pathways related to these receptors.

Biological Activities

- Melanocortin Receptor Agonism

- Anticancer Properties

- Neuroprotective Effects

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Melanocortin Agonism | Activation of MC4R | |

| Anticancer Activity | Induction of p53 signaling | |

| Neuroprotective Effects | Modulation of neuropeptide pathways |

Detailed Research Findings

- Melanocortin Receptor Studies

- Anticancer Mechanisms

- Neuroprotective Studies

Q & A

Q. Critical Conditions :

- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Temperature : Controlled heating (60–100°C) ensures optimal cyclization .

Which analytical techniques are most effective for characterizing the structural purity of this compound, and how should researchers interpret key spectroscopic data?

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Look for distinct signals: pyrrolidine ring protons (δ 1.5–3.5 ppm), methylcyclohexyl methyl group (δ 0.8–1.2 ppm), and carboxylic acid proton (broad signal at δ 10–12 ppm). Splitting patterns confirm stereochemistry .

- ¹³C NMR : Carboxylic acid carbon (δ ~170–175 ppm), quaternary carbons in the cyclohexyl group (δ 25–35 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₂₁NO₂: calc. 224.1645) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% for biological assays). Retention time shifts indicate impurities .

How does the methylcyclohexyl substituent influence the compound's conformational stability and interaction with biological targets compared to other alkyl or aryl groups?

Q. Advanced Research Focus

- Conformational Effects : The bulky 4-methylcyclohexyl group restricts pyrrolidine ring flexibility, favoring specific chair conformations in the cyclohexyl moiety. This rigidity can enhance binding selectivity to hydrophobic enzyme pockets .

- Biological Interactions : Compared to smaller alkyl groups (e.g., methyl), the cyclohexyl group increases lipophilicity, improving membrane permeability. However, steric hindrance may reduce binding affinity if the target active site is narrow .

- SAR Insights : Replacements with halogenated aryl groups (e.g., 4-chlorophenyl) show higher electronic interactions but lower metabolic stability .

What strategies can resolve contradictions in reported biological activity data for this compound derivatives, particularly regarding enzyme inhibition efficacy?

Q. Advanced Research Focus

- Assay Standardization : Discrepancies often arise from variations in buffer pH, ionic strength, or enzyme sources. Validate assays using positive controls (e.g., known inhibitors) .

- Stereochemical Analysis : Ensure enantiomeric purity via chiral HPLC or X-ray crystallography. For example, (3R,4S) vs. (3S,4R) stereoisomers may exhibit divergent binding modes .

- Metabolite Screening : Check for in situ degradation products (e.g., decarboxylation) using LC-MS, which might falsely indicate low activity .

What methodological considerations are critical when designing enantioselective synthesis protocols for the stereoisomers of this compound?

Q. Advanced Research Focus

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or organocatalytic Michael additions to establish stereocenters .

- Protecting Group Strategy : Boc protection of the amine during synthesis preserves stereochemical integrity and simplifies final deprotection .

- Resolution Techniques : Chiral stationary phases (e.g., amylose-based) in HPLC separate enantiomers post-synthesis. Monitor optical rotation ([α]D) to confirm configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.